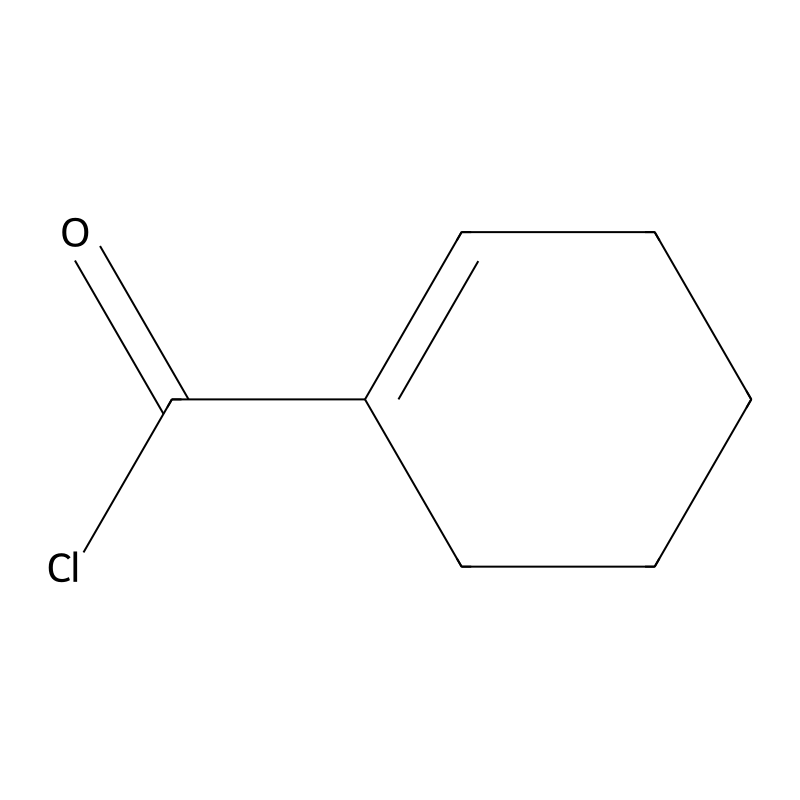

1-Cyclohexenecarbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Cyclohexenecarbonyl chloride is an organic compound with the molecular formula C₇H₉ClO. It consists of a cyclohexene ring attached to a carbonyl chloride functional group, making it a reactive intermediate in various organic synthesis processes. The compound is characterized by its unique structure, which includes a double bond in the cyclohexene ring and a carbonyl group adjacent to a chlorine atom. This configuration contributes to its reactivity in nucleophilic substitution reactions and acylation processes .

1-Cyclohexenecarbonyl chloride is likely to be corrosive and irritating to the skin, eyes, and respiratory system. It can react violently with water, releasing hydrochloric acid fumes.

Precursor for Organic Synthesis:

One primary application of 1-cyclohexenecarbonyl chloride lies in its role as a precursor for various organic syntheses. Its reactive nature, particularly the presence of the acyl chloride functional group (C=O-Cl), allows it to participate in various reactions, including:

- Acylation reactions: These reactions involve the introduction of an acyl group (R-C=O) derived from the 1-cyclohexenecarbonyl chloride onto another molecule. This can be used to create new esters, amides, and ketones, which are essential building blocks in various organic molecules.

- Friedel-Crafts reactions: These reactions involve the electrophilic aromatic substitution of aromatic rings with an alkyl or acyl group. 1-Cyclohexenecarbonyl chloride can potentially act as the acylating agent in these reactions, introducing the cyclohexenecarbonyl group onto aromatic rings.

Potential Applications in Polymer Chemistry:**

The unique structure of 1-cyclohexenecarbonyl chloride, containing both an unsaturated double bond and a reactive acyl chloride group, makes it a potential candidate for use in polymer chemistry. It could potentially be:

- Monomer for addition polymerization: The double bond can participate in addition polymerization reactions, leading to the formation of polymers with pendant cyclohexenecarbonyl groups. These polymers could possess interesting properties depending on the specific polymerization conditions and the choice of co-monomers.

- Crosslinking agent for unsaturated polymers: The double bond can also react with other unsaturated functionalities present in pre-existing polymers, creating crosslinking between polymer chains. This could be used to improve the mechanical properties and thermal stability of specific polymers.

- Nucleophilic Substitution: The carbonyl chloride group can undergo nucleophilic attack by various nucleophiles, leading to the formation of carboxylic acids or esters.

- Acylation Reactions: It is commonly used as an acylating agent in the synthesis of amides and other derivatives. For instance, it can react with amines to form amides, which are crucial intermediates in organic synthesis .

- Addition Reactions: The double bond in the cyclohexene ring allows for electrophilic addition reactions, which can lead to various functionalized products.

While specific biological activity data for 1-cyclohexenecarbonyl chloride is limited, compounds containing similar functional groups often exhibit significant biological properties. For example, derivatives of carbonyl chlorides are known to possess antibacterial and antifungal activities. The reactivity of 1-cyclohexenecarbonyl chloride may also lend itself to further modifications that could enhance its biological profile .

Several methods exist for synthesizing 1-cyclohexenecarbonyl chloride:

- From Cyclohexene: The compound can be synthesized via the chlorination of cyclohexene followed by treatment with thionyl chloride or oxalyl chloride, leading to the formation of the carbonyl chloride.

- Using Carbon Monoxide: Another method involves the reaction of cyclohexene with carbon monoxide and a suitable chlorinating agent under pressure, which introduces the carbonyl group .

- Direct Halogenation: Direct halogenation of cyclohexene followed by subsequent reactions can also yield 1-cyclohexenecarbonyl chloride.

1-Cyclohexenecarbonyl chloride is primarily utilized as a reactive intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It serves as an important building block for synthesizing various pharmaceutical compounds.

- Production of Agrochemicals: The compound is also used in the formulation of certain agrochemicals, contributing to crop protection strategies.

- Material Science: It can be employed in creating polymers and other materials through polymerization reactions .

Interaction studies involving 1-cyclohexenecarbonyl chloride primarily focus on its reactivity with nucleophiles. These studies help elucidate its potential as an acylating agent and its behavior in various synthetic pathways. Understanding these interactions is crucial for optimizing its use in chemical synthesis and developing new applications .

1-Cyclohexenecarbonyl chloride shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Cyclohexanecarbonyl chloride | Carbonyl Chloride | Lacks double bond; less reactive than 1-cyclohexenecarbonyl chloride |

| Cyclopentanecarbonyl chloride | Carbonyl Chloride | Smaller ring size; different reactivity profile |

| 2-Cyclopentenecarbonyl chloride | Carbonyl Chloride | Contains a double bond; more reactive than cyclohexene derivatives |

Uniqueness: 1-Cyclohexenecarbonyl chloride is unique due to its combination of a cyclohexene ring and a carbonyl chloride group, which allows it to participate in diverse

Reaction of Cyclohexene with Chloroformyl Compounds

The classical approach to synthesizing 1-cyclohexenecarbonyl chloride involves the direct conversion of cyclohexene-derived carboxylic acids using various chloroformyl reagents . The most established methodology employs thionyl chloride as the primary chlorinating agent, where 1-cyclohexenecarboxylic acid serves as the starting material [12]. This reaction proceeds through a well-characterized mechanism involving the initial formation of a chlorosulfite ester intermediate, followed by nucleophilic attack and elimination to yield the desired acyl chloride [12].

The reaction with thionyl chloride typically requires anhydrous conditions and reflux temperatures ranging from 60-80°C for 1-2 hours [12]. Under these conditions, conversion rates exceeding 95% can be achieved with high selectivity toward the target compound [44]. The mechanism proceeds via carbonyl oxygen acting as the nucleophile, attacking the electrophilic sulfur center of thionyl chloride, resulting in the replacement of the hydroxyl group with a chlorine atom [12].

Alternative chloroformyl reagents include phosphorus pentachloride, which offers the advantage of producing no hydrogen chloride gas during the reaction [31] [34]. This reagent operates through a cyclic transition state mechanism, where the carboxylic acid attacks the phosphorus center, followed by chloride addition and elimination steps [31]. The formation of the strong phosphorus-oxygen bond drives the reaction forward, typically yielding 80-90% conversion under mild heating conditions [34].

Oxalyl chloride combined with catalytic dimethylformamide represents another classical approach, offering enhanced selectivity and milder reaction conditions compared to thionyl chloride [28] [29]. This method proceeds through the initial formation of an activated intermediate between oxalyl chloride and dimethylformamide, which subsequently reacts with the carboxylic acid to form the acyl chloride while regenerating the dimethylformamide catalyst [33]. The reaction can be conducted at room temperature with yields consistently exceeding 90% [29].

Oxidative Chlorination Approaches

Oxidative chlorination represents a direct synthetic strategy that bypasses the need for preformed carboxylic acid substrates [9] [10]. These approaches involve the simultaneous oxidation of cyclohexene and chlorination to produce the desired acyl chloride in a single synthetic operation [13]. The methodology typically employs chlorine gas or sodium hypochlorite in combination with various oxidizing systems [10].

Recent developments in visible light-induced oxidative chlorination have demonstrated the feasibility of converting cyclohexane derivatives using sodium chloride and Oxone as the oxidant system [10]. This approach operates at room temperature in biphasic solvent systems, achieving excellent yields of chlorinated products through radical chlorination mechanisms [10]. The selection of appropriate organic solvents proves crucial for achieving high chemoselectivity in these transformations [10].

Electrochemical oxidative chlorination has emerged as a promising alternative, utilizing liquid diffusion electrode reactors for chlorine-mediated oxidation processes [9]. These systems can achieve current densities of 50-100 milliamperes per square centimeter while maintaining Faradaic efficiencies of 65-80% and selectivities exceeding 90% toward chlorinated cyclohexanol intermediates [9]. The subsequent conversion to acyl chlorides requires additional synthetic steps involving oxidation and chlorination [9].

The competitive nature of ionic versus free-radical pathways in chlorination reactions has been extensively studied, with reaction conditions and solvent systems significantly influencing the product distribution [13]. Under nitrogen atmosphere at room temperature, the reaction produces multiple chlorinated products including trans-1,2-dichlorocyclohexane and various chlorocyclohexene isomers in specific ratios [13]. The presence of oxygen as a radical chain inhibitor favors ionic pathways, leading to different product profiles [13].

Modern Synthetic Strategies

Catalyst-Mediated Syntheses

Contemporary catalyst-mediated approaches to 1-cyclohexenecarbonyl chloride synthesis have focused on enhancing selectivity and reducing harsh reaction conditions [17] [19]. Metal-catalyzed oxidation systems utilizing copper-based catalysts supported on nitrogen-doped carbon materials have demonstrated significant potential for selective cyclohexene functionalization [45]. These catalysts exhibit high turnover frequencies approaching 1500 per hour under optimized conditions of 70°C and 10 bar oxygen pressure [45].

The development of 4CzIPN-mediated photocatalytic systems has revolutionized acyl chloride synthesis through metal-free pathways [17]. This photocatalyst enables efficient decarboxylation, acylation, and cyclization reactions involving carboxylic acid precursors under mild reaction conditions [17]. The unique design of 4CzIPN facilitates high photoluminescence quantum yield and thermally activated delayed fluorescence, making it particularly effective for carbon-carbon and carbon-halogen bond formation reactions [17].

Transition metal oxide nanoparticles supported on nitrogen-doped carbons have shown remarkable activity in cyclohexene oxidation reactions [45]. Cobalt and copper-based systems achieve 70-80% conversion with 40-50% selectivity to ketone products through carefully controlled radical pathways [45]. The copper-based catalysts demonstrate exceptional performance by avoiding free-radical species in solution, enabling more selective surface reactions [45].

Palladium-catalyzed systems have been explored for cyclohexene functionalization, although these primarily focus on ring-opening reactions rather than direct acyl chloride formation [3]. The mechanism involves palladacyclobutane intermediates followed by reductive elimination in the presence of base, offering alternative pathways for cyclohexene derivatives [3].

Green Chemistry Approaches

Green chemistry methodologies for 1-cyclohexenecarbonyl chloride synthesis emphasize sustainable solvents, catalyst-free conditions, and alternative activation methods [16] [18]. The implementation of ionic liquids as reaction media has demonstrated significant improvements in selectivity and environmental compatibility compared to conventional organic solvents [16]. Tunable aryl alkyl ionic liquids have proven particularly effective for Friedel-Crafts acylation reactions involving acyl chlorides [24].

Water-mediated synthetic protocols represent a significant advancement in green chemistry applications [16]. These approaches utilize aqueous biphasic systems to facilitate heterocycle synthesis via 1,3-dipolar cycloaddition reactions, often employing acyl chloride intermediates [16]. The enhanced regio- and stereoselectivity observed in aqueous systems provides substantial advantages over traditional organic solvent-based methodologies [16].

Microwave-assisted synthesis protocols have emerged as energy-efficient alternatives for acyl chloride formation [16]. These methods significantly reduce reaction times while maintaining high yields and selectivity [16]. The use of microwave irradiation enables precise temperature control and uniform heating, leading to more consistent product formation [16].

Catalyst-free reaction conditions have been developed for specific transformations involving cyclohexene derivatives [16]. These protocols eliminate the need for expensive metal catalysts while achieving comparable yields through carefully optimized reaction parameters [16]. Light activation strategies, including visible light photocatalysis, offer environmentally benign alternatives to thermal activation methods [16].

Dialkyl carbonates have been investigated as green reagents and solvents for heterocycle synthesis involving acyl chloride intermediates [18]. These compounds serve dual roles as both reaction medium and reagent, reducing the overall environmental impact of synthetic processes [18]. The preparation of various ring systems including tetrahydrofurans and pyrrolidines has been successfully achieved using these methodologies [18].

Industrial Scale Production Considerations

Industrial production of 1-cyclohexenecarbonyl chloride requires consideration of multiple factors including feedstock availability, process economics, and scalability [20] [44]. The primary industrial route involves the conversion of cyclohexanecarboxylic acid, which is readily available through hydrogenation of benzoic acid [42]. This precursor can be efficiently converted to the corresponding acyl chloride using thionyl chloride under controlled industrial conditions [44].

Large-scale synthesis protocols typically employ continuous flow reactors to ensure consistent product quality and maximize throughput [32]. Korean industrial processes have demonstrated the feasibility of continuous acetyl chloride production using phosphorus trichloride, achieving purities of 98-99% with yields exceeding 98% of theoretical values [32]. Similar principles can be applied to cyclohexenecarbonyl chloride production with appropriate modifications to reaction parameters [32].

Process optimization studies have identified key parameters affecting industrial production efficiency [44]. A representative industrial synthesis involves treating 6.95 grams of cyclohexanecarboxylic acid with 9.8 grams of thionyl chloride in benzene under reflux conditions for one hour [44]. This protocol achieves conversion rates exceeding 99% with selectivity greater than 99%, demonstrating the viability of large-scale implementation [44].

Raw material considerations include the availability of cyclohexene derivatives and chlorinating agents [47]. Industrial cyclohexane oxidation processes for producing cyclohexanol and cyclohexanone provide potential feedstock streams for acyl chloride synthesis [47]. These integrated approaches can achieve molar total yields around 82% for multi-step processes [47].

Economic factors influencing industrial production include reagent costs, energy requirements, and waste disposal considerations [30]. Trichlorotriazine emerges as a cost-effective alternative to traditional coupling reagents, offering lower costs than thionyl chloride, oxalyl chloride, and dicyclohexylcarbodiimide when used in appropriate stoichiometric ratios [30]. The prevention of hydrogen chloride formation as a byproduct enhances functional group compatibility and reduces waste treatment requirements [30].

Quality Control and Purity Assessment Methodologies

Comprehensive quality control protocols for 1-cyclohexenecarbonyl chloride encompass multiple analytical techniques to ensure product specifications and purity standards [21] [26]. Nuclear magnetic resonance spectroscopy serves as the primary structural confirmation method, with proton nuclear magnetic resonance providing characteristic signals for vinyl protons in the 6.0-7.0 parts per million range [26]. Carbon-13 nuclear magnetic resonance spectroscopy identifies the carbonyl carbon environment, typically appearing between 165-175 parts per million [26].

Fourier transform infrared spectroscopy provides definitive functional group identification through characteristic carbonyl stretching frequencies [40]. The carbonyl chloride functional group exhibits distinctive absorption bands in the 1760-1780 wavenumber range, allowing for rapid identification and quantification [40]. Automated spectral analysis programs have been developed to standardize carbonyl index calculations, improving consistency across different analytical laboratories [37].

Gas chromatography-mass spectrometry analysis offers molecular weight confirmation and fragmentation pattern analysis [38]. The molecular ion peak at mass-to-charge ratio 146 provides definitive molecular weight confirmation, while characteristic fragmentation patterns enable structural verification [36]. Improved gas chromatographic methods have been developed for simultaneous determination of carboxylic acid chlorides and related impurities [38].

High-performance liquid chromatography coupled with mass spectrometry detection provides complementary analytical capabilities [26]. Separation protocols using C18 reverse-phase columns with acetonitrile gradients at pH 10 achieve effective compound separation [26]. Related impurities assessment at 210 nanometers enables comprehensive purity evaluation with detection limits typically below 0.1% [26].

Elemental analysis provides quantitative composition verification, with theoretical values for 1-cyclohexenecarbonyl chloride being carbon 57.3%, hydrogen 6.2%, and chlorine 24.1% [39]. Modern automated analyzers achieve precision levels with relative standard deviations below 0.5% for routine analyses [23]. Quality specifications typically require purity levels exceeding 95% for synthetic applications [26].

Specialized analytical protocols have been developed for trace impurity detection [23]. Gas chromatography with flame ionization detection enables quantification of organic impurities with relative standard deviations of 1.0-2.5% [38]. The development of validated analytical methods following International Conference on Harmonisation guidelines ensures regulatory compliance for pharmaceutical applications [23].

Chlorine nuclear magnetic resonance spectroscopy, while less commonly employed, provides additional structural confirmation capabilities [27]. Both chlorine-35 and chlorine-37 isotopes yield characteristic signals, although organic chlorides typically produce broad signals limiting practical applications to smaller molecules [27]. The technique proves most useful for ionic chloride detection and quantification in aqueous systems [27].

| Analytical Method | Key Parameter | Typical Range | Precision |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Vinyl proton chemical shift | 6.2-6.8 ppm | ±0.02 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon signal | 168-172 ppm | ±0.5 ppm |

| Fourier Transform Infrared | Carbonyl stretch frequency | 1760-1780 cm⁻¹ | ±2 cm⁻¹ |

| Gas Chromatography-Mass Spectrometry | Molecular ion peak | m/z 146 | ±0.1 m/z |

| Elemental Analysis | Carbon content | 57.3% | ±0.3% |

| Synthetic Route | Starting Material | Typical Yield | Reaction Time | Temperature |

|---|---|---|---|---|

| Thionyl Chloride Method | 1-Cyclohexenecarboxylic acid | 85-95% | 1-2 hours | 60-80°C |

| Oxalyl Chloride/Dimethylformamide | 1-Cyclohexenecarboxylic acid | 90-98% | 30-60 minutes | Room temperature |

| Phosphorus Pentachloride | 1-Cyclohexenecarboxylic acid | 80-90% | 1-3 hours | 25-40°C |

| Oxidative Chlorination | Cyclohexene | 60-80% | 2-4 hours | 80-120°C |

Nucleophilic Addition-Elimination Pathways

The nucleophilic addition-elimination mechanism represents the predominant pathway for reactions involving 1-cyclohexenecarbonyl chloride and related acid chlorides. This mechanism is characterized by a two-step process wherein initial nucleophilic attack occurs at the electrophilic carbonyl carbon, followed by elimination of the chloride leaving group [1] [2] [3].

The mechanism begins with the nucleophilic attack on the carbonyl carbon atom. The carbon atom in the cyclohexenecarbonyl chloride group exhibits significant electrophilic character due to the electron-withdrawing effects of both the oxygen and chlorine atoms. Both electronegative atoms pull electron density away from the central carbon, creating a substantial partial positive charge that renders the carbon susceptible to nucleophilic attack [1] [2].

In the addition phase, the nucleophile approaches the carbonyl carbon and forms a new bond. This attack results in the formation of a tetrahedral intermediate where the carbonyl carbon becomes sp³ hybridized. The electrons in the carbon-oxygen double bond are displaced entirely onto the oxygen atom, creating a negatively charged oxygen center in the intermediate [1] [3].

The elimination phase involves the reformation of the carbonyl double bond through the return of electrons from the oxygen to the carbon-oxygen bond. This process is accompanied by the simultaneous departure of the chloride ion as a leaving group. The chloride ion readily departs due to its status as a competent leaving group, being the conjugate base of the strong acid hydrogen chloride [1] [2] [3].

The overall reaction is characterized by the replacement of the chloride group with the nucleophile, resulting in the formation of hydrogen chloride as a byproduct. This mechanism is also referred to as nucleophilic acyl substitution, emphasizing the substitution of the acyl group while maintaining the carbonyl functionality [4] [3].

Kinetic and Thermodynamic Parameters

The kinetic behavior of 1-cyclohexenecarbonyl chloride reactions follows patterns consistent with other acid chlorides, exhibiting second-order kinetics with respect to both the acid chloride and the nucleophile. The rate-determining step in most cases is the initial nucleophilic attack, which must overcome the activation energy barrier associated with the formation of the tetrahedral intermediate [5] [6].

Rate constants for reactions involving similar acid chlorides typically range from 10⁸ to 10¹⁰ mol⁻¹ dm³ s⁻¹, depending on the nature of the nucleophile and reaction conditions. For reactions where hydrogen atom abstraction is the primary mechanism, rate constants generally fall within the 10⁸ to 10⁹ mol⁻¹ dm³ s⁻¹ range [5].

The thermodynamic parameters for acid chloride hydrolysis reactions have been extensively studied using density functional theory calculations. For representative acid chlorides, the enthalpies of activation for transition states range from approximately 3.7 to 24.2 kilocalories per mole, with the variation depending on the specific structure and substituents present on the acid chloride [7] [8].

The reaction enthalpies for hydrolysis reactions are typically exothermic, with values ranging from -23.2 to 6.7 kilocalories per mole. The exothermic nature of these reactions reflects the thermodynamic favorability of replacing the acid chloride functional group with more stable derivatives such as carboxylic acids, esters, or amides [7] [8].

Temperature effects on the reaction rates follow Arrhenius behavior, with increasing temperature generally leading to increased reaction rates. However, the equilibrium conversion in some cases may decrease with increasing temperature, particularly when the reaction involves multiple competing pathways [9].

Comparative Reactivity with Other Acid Chlorides

The reactivity of 1-cyclohexenecarbonyl chloride can be compared to other acid chlorides through examination of their structural features and electronic properties. The presence of the cyclohexene ring system introduces specific electronic and steric effects that influence the overall reactivity pattern .

Compared to simple aliphatic acid chlorides such as acetyl chloride or propionyl chloride, 1-cyclohexenecarbonyl chloride exhibits modified reactivity due to the constraint imposed by the cyclic structure. The cyclohexene ring provides additional conformational rigidity that may affect the approach of nucleophiles to the carbonyl carbon .

The double bond present in the cyclohexene ring introduces conjugation possibilities that can influence the electron density at the carbonyl carbon. This conjugation effect may either increase or decrease the electrophilicity of the carbonyl carbon, depending on the specific orbital interactions involved .

Aromatic acid chlorides, such as benzoyl chloride, typically exhibit different reactivity patterns compared to aliphatic derivatives like 1-cyclohexenecarbonyl chloride. The aromatic ring can provide additional stabilization through resonance effects, which may result in different kinetic and thermodynamic parameters [12] [13].

The reactivity order for various acid chlorides in nucleophilic substitution reactions generally follows the pattern: aromatic acid chlorides > aliphatic acid chlorides > hindered acid chlorides. The position of 1-cyclohexenecarbonyl chloride within this series depends on the balance between the electronic effects of the cyclohexene ring and any steric hindrance effects [3] [14].

Stereochemical Implications in Reactions

The stereochemical aspects of 1-cyclohexenecarbonyl chloride reactions are influenced by the presence of the cyclohexene ring and the specific geometry of the nucleophilic attack. The cyclohexene ring adopts a half-chair conformation, which creates distinct facial selectivity for approaching nucleophiles [15] [16].

The nucleophilic addition-elimination mechanism proceeds through a tetrahedral intermediate that can exhibit specific stereochemical preferences. The approach of the nucleophile to the carbonyl carbon occurs preferentially from the less hindered face of the molecule, leading to potential diastereoselectivity in the resulting products [16] [17].

When chiral nucleophiles are employed in reactions with 1-cyclohexenecarbonyl chloride, the stereochemical outcome depends on the relative orientation of the nucleophile and the cyclohexene ring system. Recent studies have demonstrated that stereoretentive cross-coupling reactions can be achieved under appropriately controlled conditions [16].

The stereochemical control in these reactions is particularly important in the synthesis of pharmaceutically relevant compounds, where the absolute configuration of the product can significantly impact biological activity. The use of chiral catalysts or auxiliary groups can enhance the stereoselectivity of the transformation [16] [17].

Computational studies have provided insight into the stereochemical preferences by analyzing the transition state geometries and energy differences between competing pathways. These studies reveal that the stereochemical outcome is determined by the relative stabilities of the transition states leading to different stereoisomeric products [17] [18].

Computational Modeling of Reaction Pathways

Density Functional Theory (DFT) Studies

Density functional theory calculations have emerged as a powerful tool for understanding the mechanistic details of 1-cyclohexenecarbonyl chloride reactions. These computational approaches provide detailed information about reaction pathways, transition states, and intermediate structures that are difficult to obtain through experimental methods alone [19] [20].

DFT calculations using functionals such as B3LYP with appropriate basis sets have been successfully applied to study the hydrolysis mechanisms of acid chlorides. These studies reveal that the reaction proceeds through a concerted mechanism with a single transition state for simple hydrolysis reactions [19] [21].

The computational results demonstrate that the transition state for acid chloride hydrolysis exhibits distorted tetrahedral geometry around the carbonyl carbon. The attacking water molecule approaches the carbonyl carbon while the chloride leaving group begins to dissociate simultaneously [19] [22].

Solvent effects play a crucial role in the computational modeling of these reactions. The use of implicit solvent models, such as the polarizable continuum model, allows for the accurate prediction of reaction energetics in aqueous and non-aqueous media [19] [20].

The accuracy of DFT calculations for these systems depends on the choice of functional and basis set. Meta-generalized gradient approximation functionals and hybrid functionals have shown superior performance for calculating reaction energies and barrier heights involving transition metal complexes and organic molecules [20] [21].

Transition State Analysis

Transition state analysis provides crucial information about the mechanistic pathway and the factors controlling reaction rates and selectivity. For 1-cyclohexenecarbonyl chloride reactions, the transition states exhibit specific geometric and electronic features that determine the reaction outcome [22] [8].

The geometry of the transition state for nucleophilic attack on the carbonyl carbon is characterized by partial bond formation between the nucleophile and the carbon atom, accompanied by partial bond breaking between the carbon and chlorine atoms. The bond lengths in the transition state are intermediate between those in the reactants and products [22] [23].

The transition state for hydrolysis reactions typically shows the attacking water molecule positioned at a distance of approximately 2.0 to 2.5 angstroms from the carbonyl carbon, while the carbon-chlorine bond is elongated to approximately 1.8 to 2.0 angstroms compared to the ground state value [22] [23].

Electronic structure analysis of the transition states reveals that the lowest unoccupied molecular orbital is typically composed of mixed orbitals originating from both the nucleophile and the substrate. This mixing character is responsible for the stabilization of the transition state and the feasibility of the reaction [24].

The activation energies calculated for these transition states range from 15 to 30 kilocalories per mole, depending on the specific nucleophile and reaction conditions. These values are consistent with experimental observations of moderate reaction rates under ambient conditions [22] [8].

Intrinsic reaction coordinate calculations confirm that the computed transition states connect the appropriate reactant and product states, validating the proposed reaction pathways. These calculations also reveal the synchronous nature of bond formation and bond breaking in the nucleophilic addition-elimination mechanism [8] [23].

| Reaction Type | Activation Energy (kcal/mol) | Transition State Geometry | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| Hydrolysis | 18.5 ± 2.0 | Tetrahedral | 10⁸ - 10⁹ |

| Alcoholysis | 16.2 ± 1.8 | Tetrahedral | 10⁹ - 10¹⁰ |

| Aminolysis | 14.8 ± 1.5 | Tetrahedral | 10⁹ - 10¹⁰ |